molecular formula C14H16O B8544072 2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 192444-21-6

2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No. B8544072
Key on ui cas rn: 192444-21-6
M. Wt: 200.28 g/mol
InChI Key: NGMAFKIQHCGAJV-UHFFFAOYSA-N
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Patent
US07452949B2

Procedure details

Methacryl chloride (37.5 ml, 375 mmol) was added at −70° C. to well-stirred suspension of AlCl3 (100 g, 750 mmol) in CH2Cl2 (600 ml). After 20 min tetrahydronaphthalene (49.5 g, 375 mmol) was added. Reaction mixture was allowed to warm to room temperature, stirred for 16 h and poured into ice water-HCl (1 l/150 ml). Organic layer was separated, water layer was extracted by CH2Cl2 (2100 ml). Combined organic phases were washed by water, aq. NaHCO3, dried over MgSO4 and evaporated. Vacuum distillation (130-140° C./0.5 Torr) a mixture of ketones. After storage within 5 days desired isomer stays liquid and can be separated by decantation. The yield 30 g (40%).
Quantity
37.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
49.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water-HCl
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4](Cl)=[O:5])=[CH2:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH2:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1>C(Cl)Cl>[CH3:1][CH:2]1[C:4](=[O:5])[C:13]2=[CH:14][C:15]3[CH2:16][CH2:17][CH2:18][CH2:19][C:20]=3[CH:11]=[C:12]2[CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
37.5 mL
Type
reactant
Smiles
CC(=C)C(=O)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
49.5 g
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Step Four
Name
ice water-HCl
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to well-stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
water layer was extracted by CH2Cl2 (2100 ml)
WASH
Type
WASH
Details
Combined organic phases were washed by water, aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation (130-140° C./0.5 Torr)
ADDITION
Type
ADDITION
Details
a mixture of ketones
CUSTOM
Type
CUSTOM
Details
liquid and can be separated by decantation

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
CC1CC=2C(=CC=3CCCCC3C2)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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